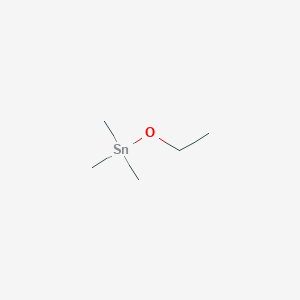
Ethoxy(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(trimethyl)stannane, also known as ethoxytrimethyltin, is an organotin compound with the molecular formula C5H14OSn. This compound is characterized by the presence of an ethoxy group (–OCH2CH3) and three methyl groups (–CH3) attached to a tin (Sn) atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxy(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the ethoxy group is replaced by other nucleophiles. For example, reaction with halides can produce corresponding trimethyltin halides.
Oxidation and Reduction: The compound can be oxidized to form tin oxides or reduced to form lower oxidation state tin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a tin reagent to form carbon-carbon bonds with organic halides under palladium catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halides and Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed:
Trimethyltin Halides: Formed from substitution reactions.
Coupled Organic Products: Formed from Stille coupling reactions.
Aplicaciones Científicas De Investigación
Ethoxy(trimethyl)stannane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Materials Science: Used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ethoxy(trimethyl)stannane in chemical reactions involves the formation of tin-carbon bonds and subsequent transmetalation processes. In Stille coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Methoxy(trimethyl)stannane: Similar structure but with a methoxy group instead of an ethoxy group.
Butoxy(trimethyl)stannane: Contains a butoxy group instead of an ethoxy group.
Trimethyl(tributylstannyl)silane: Contains a silicon atom in place of the ethoxy group.
Uniqueness: this compound is unique due to its specific reactivity and applications in Stille coupling reactions. Its ethoxy group provides distinct reactivity compared to other alkoxy-substituted stannanes, making it valuable in organic synthesis and materials science .
Propiedades
Número CAS |
1070-81-1 |
|---|---|
Fórmula molecular |
C5H14OSn |
Peso molecular |
208.87 g/mol |
Nombre IUPAC |
ethoxy(trimethyl)stannane |
InChI |
InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
KQSTYIHRCQBISZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


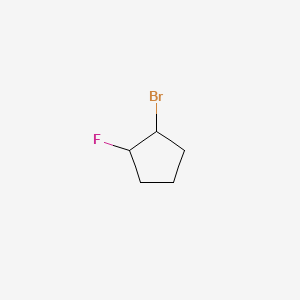
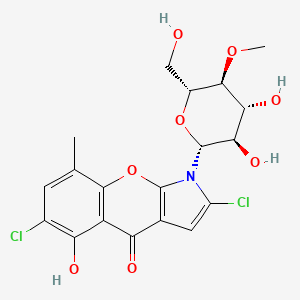
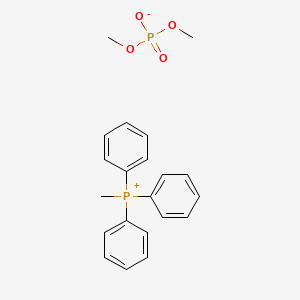
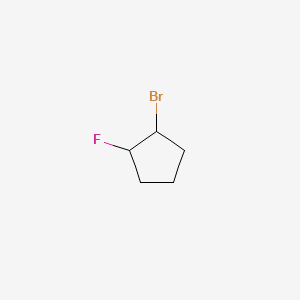
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)

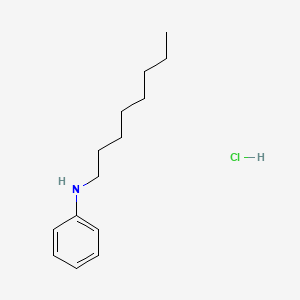
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)


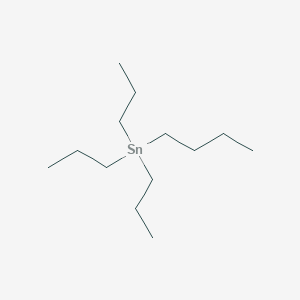
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
